molecular formula C13H22N2OS B2354024 N-[Cyano(cyclohexyl)methyl]-2-methyl-3-methylsulfanylpropanamide CAS No. 1436277-80-3

N-[Cyano(cyclohexyl)methyl]-2-methyl-3-methylsulfanylpropanamide

Cat. No.: B2354024
CAS No.: 1436277-80-3
M. Wt: 254.39
InChI Key: NWKJJJBYDWSBPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[Cyano(cyclohexyl)methyl]-2-methyl-3-methylsulfanylpropanamide is an organic compound that features a cyano group, a cyclohexyl group, and a methylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[Cyano(cyclohexyl)methyl]-2-methyl-3-methylsulfanylpropanamide typically involves the reaction of a cyano group with a cyclohexylmethyl group under specific conditions. One common method involves the use of transition metal catalysts to facilitate the formation of the cyano group. The reaction conditions often include the use of solvents such as benzene or toluene and may require heating to achieve the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar methods as in laboratory synthesis but optimized for efficiency and yield. This could include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[Cyano(cyclohexyl)methyl]-2-methyl-3-methylsulfanylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions vary but often involve specific temperatures and solvents to optimize the reaction rates and yields .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, reduction may produce amines, and substitution reactions can result in various substituted derivatives of the original compound.

Scientific Research Applications

N-[Cyano(cyclohexyl)methyl]-2-methyl-3-methylsulfanylpropanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[Cyano(cyclohexyl)methyl]-2-methyl-3-methylsulfanylpropanamide involves its interaction with molecular targets such as enzymes or receptors. The cyano group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of enzymes or alter signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[Cyano(cyclohexyl)methyl]-2-methyl-3-methylsulfanylpropanamide is unique due to its combination of a cyano group, a cyclohexyl group, and a methylsulfanyl group

Properties

IUPAC Name

N-[cyano(cyclohexyl)methyl]-2-methyl-3-methylsulfanylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2OS/c1-10(9-17-2)13(16)15-12(8-14)11-6-4-3-5-7-11/h10-12H,3-7,9H2,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWKJJJBYDWSBPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CSC)C(=O)NC(C#N)C1CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.